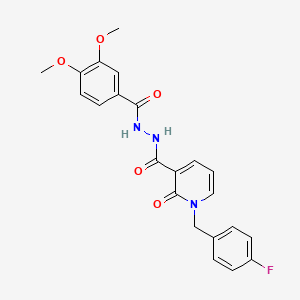

2-Methyl-4-(propan-2-yloxy)benzene-1-sulfonyl chloride

カタログ番号:

B2985767

CAS番号:

1016512-29-0

分子量:

248.72

InChIキー:

VZVAKZSEYGITIH-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

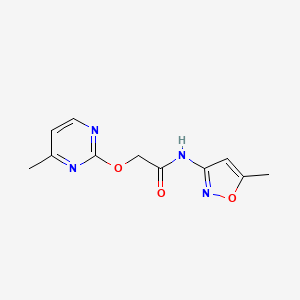

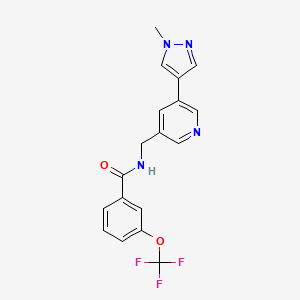

2-Methyl-4-(propan-2-yloxy)benzene-1-sulfonyl chloride is a chemical compound with the IUPAC name 4-isopropoxy-2-methylbenzenesulfonyl chloride . It has a molecular weight of 248.73 and is typically in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13ClO3S/c1-7(2)14-9-4-5-10(8(3)6-9)15(11,12)13/h4-7H,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

This compound is a liquid with a molecular weight of 248.73 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.科学的研究の応用

Synthesis and Characterization

- Synthesis of Sulfonamide Compounds : Sulfonyl chloride compounds are crucial in synthesizing sulfonamide derivatives, which have significant applications in pharmaceuticals and agrochemicals. For instance, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide involves sulfonyl chloride reacting with amine. This process is characterized through various spectroscopic techniques and theoretical studies to understand its structural and electronic properties (Sarojini et al., 2012).

Catalysis and Reaction Media

- Friedel-Crafts Sulfonylation : Utilizing ionic liquids as unconventional media, sulfonyl chlorides have been employed in Friedel-Crafts sulfonylation reactions, showcasing enhanced reactivity and almost quantitative yields. This method's efficiency highlights the role of Lewis acidity in sulfonylation reactions, providing insights into reaction mechanisms through spectroscopic studies (Nara et al., 2001).

Novel Syntheses Approaches

- Cascade Annulation Reactions : Research on photoredox-catalyzed cascade annulation involving sulfonyl chlorides led to the development of new methods for synthesizing benzothiophenes and benzoselenophenes. This approach demonstrates the application of sulfonyl chlorides in creating complex heterocyclic compounds under ambient conditions (Yan et al., 2018).

Material Science and Polymer Chemistry

- Graft Copolymers Synthesis : In polymer chemistry, sulfonyl chlorides are used to create well-defined graft copolymers, such as polystyrene-graft-poly(methyl methacrylate), through a multi-step process involving reversible addition-fragmentation chain transfer polymerization and atom transfer radical polymerization. This process highlights the utility of sulfonyl chlorides in designing advanced materials with specific properties (Li et al., 2006).

Environmental and Green Chemistry

- Eco-Friendly Synthesis : Efforts to develop more sustainable chemical processes have led to the synthesis of sulfonamide and sulfonate derivatives under mild and eco-friendly conditions using sulfonyl chlorides. These methods emphasize the importance of green chemistry principles in minimizing environmental impact while achieving high yields and purities in chemical syntheses (Almarhoon et al., 2019).

特性

IUPAC Name |

2-methyl-4-propan-2-yloxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3S/c1-7(2)14-9-4-5-10(8(3)6-9)15(11,12)13/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVAKZSEYGITIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(C)C)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

N-(4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)-...

Cat. No.: B2985684

CAS No.: 1798487-10-1

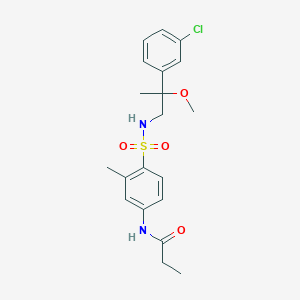

N-(2-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1...

Cat. No.: B2985685

CAS No.: 904575-72-0

2-(ethylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole

Cat. No.: B2985687

CAS No.: 1207027-00-6

N-(5-methylisoxazol-3-yl)-2-((4-methylpyrimidin-2-yl)ox...

Cat. No.: B2985688

CAS No.: 1251578-27-4

![N-(2-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2985685.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B2985704.png)